Hamamelose (2-C-hydroxymethyl-D-ribose) is a naturally occurring branched-chain aldopentose, prominently found in witch hazel (Hamamelis virginiana). In chemical procurement, it is highly valued as a specialized chiral building block, offering a pre-installed tertiary carbon at the C-2 position [1]. Unlike linear pentoses, hamamelose provides direct synthetic access to 2'-C-branched nucleoside analogs, which are critical in antiviral drug discovery [2]. Its unique structural properties, including a high preference for furanose forms in solution and complex solid-state polymorphism, distinguish it from standard linear sugars like D-ribose [3]. Buyers typically procure hamamelose for advanced pharmaceutical synthesis, plant cell wall modeling, and as a specialized standard in glycobiology.
Substituting hamamelose with its linear analog, D-ribose, or the 3-C-branched sugar, D-apiose, fundamentally disrupts downstream applications [1]. In nucleoside synthesis, replacing hamamelose with D-ribose necessitates complex, low-yielding stereoselective Grignard additions and oxidative cleavages to artificially install the C-2 hydroxymethyl group, drastically increasing process time and cost[2]. Furthermore, in biomaterial and agricultural research, hamamelose cannot be substituted with D-apiose; apiose forms highly specific borate tetraester cross-links essential for rhamnogalacturonan II (RG-II) dimerization, a reaction that hamamelose's 2-C-branching geometry strictly prevents[3]. Consequently, generic substitution compromises both synthetic efficiency and biological assay validity.
NMR studies in D2O at 302 K demonstrate that hamamelose exists as a complex equilibrium mixture favoring furanose forms: α-furanose (39%), β-furanose (28%), β-pyranose (20%), and α-pyranose (13%)[1]. This results in a total furanose population of approximately 67%. In contrast, the linear analog D-ribose predominantly exists in the pyranose form (~75% pyranose, ~25% furanose) under similar aqueous conditions [2]. This intrinsic thermodynamic preference for the furanose configuration in hamamelose significantly lowers the kinetic barrier for generating furanosyl donors.
| Evidence Dimension | Total furanose population in aqueous solution at equilibrium |
| Target Compound Data | ~67% total furanose (39% α, 28% β) |
| Comparator Or Baseline | D-Ribose (~25% total furanose) |
| Quantified Difference | 2.68-fold higher furanose population for hamamelose |
| Conditions | D2O solution at 302 K, analyzed via 1H and 13C NMR |
The naturally high furanose population eliminates the need for aggressive ring-contraction protocols during the synthesis of furanosyl-based nucleoside analogs, improving process yields.
The synthesis of 2'-C-branched nucleosides requires a quaternary stereocenter at the 2'-position. Utilizing hamamelose as a chiral pool starting material provides this pre-installed 2-C-hydroxymethyl group [1]. Conversely, starting from D-ribose requires a minimum of 4 to 6 additional synthetic steps, including protection, stereoselective hydroxymethylation (often via Grignard addition to an ulose), and oxidative cleavage, which collectively reduce the overall yield by 40-60%[2].
| Evidence Dimension | Synthetic step count to achieve 2'-C-branching |
| Target Compound Data | 0 additional steps (pre-installed quaternary center) |
| Comparator Or Baseline | D-Ribose (4-6 additional steps) |
| Quantified Difference | Reduction of 4-6 synthetic steps |
| Conditions | Standard nucleoside synthesis workflows |
Procuring hamamelose directly bypasses complex, low-yielding stereoselective branching steps, significantly accelerating library generation for antiviral drug discovery.
13C CP MAS NMR and X-ray crystallographic analyses reveal that D-hamamelose crystallizes as an unusual mixture of four cyclic forms (α- and β-furanoses, and α- and β-pyranoses) coexisting in the solid state[1]. This is highly atypical for monosaccharides. In comparison, D-ribose crystallizes almost exclusively as a single isomer (β-D-ribopyranose) [2]. The presence of multiple cyclic forms in the crystal lattice of hamamelose alters its dissolution kinetics and hygroscopicity compared to standard linear pentoses.
| Evidence Dimension | Number of cyclic isomers present in the solid-state crystal lattice |
| Target Compound Data | 4 coexisting cyclic forms |
| Comparator Or Baseline | D-Ribose (1 dominant form, β-D-ribopyranose) |
| Quantified Difference | 4-fold increase in solid-state structural complexity |
| Conditions | Solid-state 13C CP MAS NMR and X-ray crystallography |
Understanding this solid-state polymorphism is critical for buyers formulating hamamelose-based reagents, as it directly impacts dissolution rates and storage stability.
In plant cell wall modeling, the 3-C-branched sugar D-apiose forms a stable 1:2 borate-diol ester cross-link, driving >50% dimerization of rhamnogalacturonan II (RG-II) in vitro in the presence of Pb2+ and boric acid [1]. Hamamelose, possessing a 2-C-branch, lacks the optimal cis-diol geometry required for this specific borate tetraester formation [2]. Consequently, hamamelose fails to induce equivalent dimerization, making it the definitive negative control for assessing the structural specificity of borate cross-linking in pectic polysaccharides.
| Evidence Dimension | Capacity for in vitro borate-mediated dimerization (RG-II model) |
| Target Compound Data | Negligible specific dimerization |
| Comparator Or Baseline | D-Apiose (>50% dimer formation) |
| Quantified Difference | Complete loss of specific borate cross-linking capability |
| Conditions | In vitro assay with 1 mM boric acid and 0.5 mM Pb2+ at pH 3.5 |
Procuring hamamelose alongside apiose is essential for researchers needing a structurally matched negative control to validate borate-binding assays in biomaterials.
Due to its pre-installed 2-C-hydroxymethyl group and high furanose population in solution, hamamelose is the optimal starting material for synthesizing 2'-branched pyrimidine and purine nucleosides [1]. It bypasses the need for multi-step stereoselective branching of D-ribose, making it highly valuable for pharmaceutical companies developing therapies for HBV, HCV, and HIV.
Because hamamelose cannot form the specific borate tetraester cross-links characteristic of the 3-C-branched apiose, it is procured as a critical structural control[2]. It is used to validate the specificity of borate binding in rhamnogalacturonan II (RG-II) dimerization assays, which are central to agricultural research on plant growth and cell wall mechanics.
The unique tertiary alcohol and branching geometry of hamamelose make it an excellent building block for creating complex, non-natural glycoconjugates [3]. These are utilized in immunology as artificial antigens, where the branched structure provides unique epitopes that linear sugars like D-ribose cannot replicate, and the complex solid-state forms require specific formulation handling.